Product packaging for 2-Methyl-2-(naphthalen-1-yl)oxirane(Cat. No.:)

2-Methyl-2-(naphthalen-1-yl)oxirane

Cat. No.: B13516763
M. Wt: 184.23 g/mol
InChI Key: CTROMVDPOVCOIK-UHFFFAOYSA-N
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Description

Contextualization of Oxirane Ring Systems in Chemical Transformations

Oxiranes are three-membered heterocyclic ethers characterized by a strained ring, which renders them susceptible to ring-opening reactions by a variety of nucleophiles. This inherent reactivity, coupled with the stereochemical control often achievable in their synthesis and subsequent reactions, makes them invaluable intermediates in organic synthesis. The ring-opening can be catalyzed by either acid or base, with the regioselectivity of the attack being a key feature. Generally, under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon atom (SN2-type reaction). In contrast, under acidic conditions, the reaction proceeds through a transition state with significant carbocationic character, leading to the nucleophilic attack at the more substituted carbon atom. This predictable reactivity allows for the introduction of diverse functional groups, forming the basis for the synthesis of a wide array of more complex molecules, including 1,2-diols, amino alcohols, and ethers.

Significance of Naphthalene (B1677914) Substructures in Chemical Research

The naphthalene system, a bicyclic aromatic hydrocarbon, is a prominent scaffold in medicinal chemistry and materials science. Its rigid, planar, and lipophilic nature allows it to engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological targets. Consequently, numerous naphthalene-containing compounds exhibit significant pharmacological activities. The incorporation of a naphthalene moiety into a molecule can profoundly influence its physical and biological properties, including absorption, distribution, metabolism, and excretion (ADME) profiles. In materials science, naphthalene derivatives are utilized for their unique photophysical properties, finding applications in organic light-emitting diodes (OLEDs) and fluorescent probes.

Scope of Research Focus on 2-Methyl-2-(naphthalen-1-yl)oxirane within Contemporary Organic Synthesis

This compound is a specific example of a naphthalene-substituted oxirane that combines the reactivity of the epoxide ring with the structural and electronic properties of the naphthalene group. While detailed research focused exclusively on this compound is not extensively documented in publicly available literature, its chemistry can be inferred from the well-established principles of oxirane and naphthalene chemistry.

The presence of a tertiary carbon atom in the oxirane ring, attached to both a methyl group and a naphthalen-1-yl group, dictates its reactivity. The bulky naphthalene group provides significant steric hindrance, while its electronic properties can influence the stability of potential carbocationic intermediates in acid-catalyzed reactions. This specific substitution pattern suggests that the compound would be a valuable precursor for the stereoselective synthesis of quaternary carbon centers, a challenging task in organic synthesis.

The potential synthetic utility of This compound lies in its ability to serve as a key intermediate for the preparation of a variety of naphthalene-containing compounds with a 1,2-difunctionalized ethyl scaffold. These products could be of interest in the development of new pharmaceuticals or functional materials.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₁₂O nih.gov
Molecular Weight184.23 g/mol cymitquimica.comnih.gov
PurityTypically available at ≥98% cymitquimica.com
InChI KeyCTROMVDPOVCOIK-UHFFFAOYNA-N cymitquimica.com

Synthesis of this compound

A plausible and common method for the synthesis of 2,2-disubstituted oxiranes such as This compound is the epoxidation of the corresponding alkene. In this case, the precursor would be 1-isopropenylnaphthalene . nih.gov

The epoxidation can be achieved using various oxidizing agents. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the transfer of an oxygen atom from the peroxy acid to the double bond of the alkene.

Scheme 1: Plausible synthesis of this compound via epoxidation

Generated code

The "[O]" represents an oxygen atom transfer agent, such as m-CPBA.

Potential Ring-Opening Reactions

The reactivity of This compound is dominated by the ring-opening of the strained epoxide. The regioselectivity of this reaction is expected to be highly dependent on the reaction conditions.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the oxygen atom of the oxirane is protonated, making the ring more susceptible to nucleophilic attack. The attack of the nucleophile is expected to occur at the more substituted carbon (the tertiary carbon attached to the naphthalene ring). This is because the transition state has significant carbocationic character, which is stabilized by the adjacent naphthalene ring through resonance and by the methyl group through hyperconjugation.

Scheme 2: General representation of acid-catalyzed ring-opening

Generated code

Nu⁻ represents a nucleophile.

For example, reaction with water in the presence of an acid catalyst would be expected to yield 1-(naphthalen-1-yl)-1-methyl-ethane-1,2-diol .

Base-Catalyzed Ring-Opening

In the presence of a strong, unhindered nucleophile under basic or neutral conditions, the ring-opening is likely to occur at the less sterically hindered carbon atom (the primary carbon) via an SN2 mechanism.

Scheme 3: General representation of base-catalyzed ring-opening

Generated code

Nu⁻ represents a nucleophile.

For instance, reaction with sodium methoxide (B1231860) would be predicted to yield 1-methoxy-2-(naphthalen-1-yl)propan-2-ol .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O B13516763 2-Methyl-2-(naphthalen-1-yl)oxirane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

2-methyl-2-naphthalen-1-yloxirane

InChI

InChI=1S/C13H12O/c1-13(9-14-13)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3

InChI Key

CTROMVDPOVCOIK-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Advanced Analytical and Spectroscopic Approaches for Mechanistic Insights Excluding Basic Identification

Spectroscopic Monitoring of Reaction Intermediates

Gaining a comprehensive understanding of a reaction mechanism necessitates the detection and characterization of transient species. In the synthesis of 2-Methyl-2-(naphthalen-1-yl)oxirane, typically formed via the epoxidation of its precursor 1-(prop-1-en-2-yl)naphthalene, in-situ spectroscopic monitoring allows for the real-time observation of intermediates, providing direct evidence for proposed mechanistic pathways.

Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy is a powerful, non-invasive technique for this purpose. researchgate.net By immersing a fiber-optic probe directly into the reaction mixture, spectra can be recorded continuously. researchgate.net This method allows for the tracking of key functional group transformations. For instance, in a metal-catalyzed epoxidation, researchers can monitor the disappearance of the alkene C=C stretching vibration of the starting material and the concurrent appearance of the characteristic C-O-C asymmetric stretching of the oxirane ring.

Furthermore, if a metal-oxo species is the active oxidant, subtle shifts in the catalyst's ligand vibrations may be observed, indicating the formation of the catalytic intermediate. This data, when plotted against time, provides kinetic profiles for reactants, intermediates, and products, which are crucial for validating mechanistic hypotheses and optimizing reaction conditions.

Table 1: Illustrative Real-Time ATR-IR Monitoring of the Epoxidation of 1-(prop-1-en-2-yl)naphthalene This table is based on typical vibrational frequencies for the involved functional groups and illustrates how data from an in-situ monitoring experiment would be interpreted.

Time (minutes)Alkene C=C Stretch Absorbance (approx. 1650 cm⁻¹)Oxirane C-O-C Stretch Absorbance (approx. 850 cm⁻¹)Reaction Status
00.950.01Reaction Initiated
150.650.25Reactant Consumed, Product Forming
300.350.50Mid-point
600.050.80Nearing Completion
90<0.010.85Reaction Complete

Data is hypothetical and for illustrative purposes.

Similarly, techniques like Raman and UV-Vis spectroscopy can be employed. Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for observing non-polar bonds, complementing IR data. researchgate.net In catalytic systems involving colored metal complexes, UV-Vis spectroscopy can track changes in the metal's oxidation state, providing further evidence of the catalytic cycle.

Chiral Chromatography for Enantiomeric Excess Determination

In asymmetric synthesis, the primary measure of a reaction's success is its ability to produce one enantiomer in excess of the other. The enantiomeric excess (ee) of this compound is determined with high accuracy using chiral chromatography, primarily High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). ed.govgcms.cz

This technique utilizes a chiral stationary phase (CSP), which is itself an enantiomerically pure compound. The CSP interacts diastereomerically with the two enantiomers of the analyte. These differing interactions result in different retention times, allowing for their separation and quantification. gcms.cz For this compound, a common choice for a CSP in HPLC would be a polysaccharide-based column (e.g., cellulose or amylose derivatives).

The detector (e.g., a UV detector for HPLC) measures the amount of each enantiomer as it elutes from the column. The peak areas in the resulting chromatogram are directly proportional to the concentration of each enantiomer. The enantiomeric excess is then calculated using the formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Table 2: Example Chiral HPLC Data for Enantiomeric Excess (ee) Determination of this compound This table represents a typical output from a chiral HPLC analysis designed to measure the success of an asymmetric epoxidation.

EnantiomerRetention Time (minutes)Peak Area (arbitrary units)Percentage of Total Area
(R)-enantiomer8.2115,20010%
(S)-enantiomer9.54136,80090%
Calculation ee = [(136,800 - 15,200) / (136,800 + 15,200)] x 100 = 80%

Data is hypothetical and for illustrative purposes.

This analytical method is indispensable for screening chiral catalysts and optimizing reaction conditions (e.g., temperature, solvent, additives) to maximize the stereoselectivity of the epoxidation process.

Isotope Labeling Studies for Mechanistic Pathway Elucidation

Isotope labeling studies are a definitive tool for tracing the path of atoms through a reaction mechanism. By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), researchers can track the position of that atom in the products and intermediates, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

In the context of forming this compound, an ¹⁸O-labeling study is particularly insightful for understanding the source of the oxygen atom in the oxirane ring. For example, if an epoxidation is performed using a metal catalyst and a terminal oxidant like hydrogen peroxide (H₂O₂), there might be ambiguity as to whether the oxygen comes directly from the peroxide or from another source like water.

By using ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂), the mechanism can be probed. After the reaction, the this compound product is analyzed by mass spectrometry. If the product's molecular ion peak is shifted by 2 mass units (corresponding to the incorporation of one ¹⁸O atom), it provides conclusive evidence that the oxygen atom was transferred from the hydrogen peroxide. This helps to confirm or refute proposed mechanisms, such as those involving a metal-oxo or a metal-hydroperoxo intermediate.

Table 3: Expected Mass Spectrometry Results for an ¹⁸O-Isotope Labeling Experiment This table illustrates the expected outcome of a mass spectrometry analysis in an isotope tracing study for the epoxidation of 1-(prop-1-en-2-yl)naphthalene.

Reactant / ProductUnlabeled FormulaExpected Mass (M⁺) with ¹⁶OLabeled OxidantExpected Mass (M⁺) with ¹⁸OConclusion
1-(prop-1-en-2-yl)naphthaleneC₁₃H₁₂168.24N/A168.24No change, as expected.
This compoundC₁₃H₁₂O184.24H₂¹⁶O₂184.24Control experiment shows no label incorporation.
This compoundC₁₃H₁₂O184.24H₂¹⁸O₂186.24Mass shift of +2 confirms oxygen transfer from the oxidant.

Masses are based on the most abundant isotopes and are for illustrative purposes.

These advanced studies provide unequivocal evidence that is often unattainable through kinetic or purely spectroscopic methods, offering a granular view of the bond-forming and bond-breaking events that constitute the reaction pathway.

Theoretical and Computational Chemistry Studies on 2 Methyl 2 Naphthalen 1 Yl Oxirane

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. For 2-Methyl-2-(naphthalen-1-yl)oxirane, such studies would reveal the distribution of electrons within the molecule, the energies of its molecular orbitals, and the nature of its chemical bonds.

The electronic structure is significantly influenced by the interplay between the electron-donating character of the oxirane oxygen's lone pairs and the electron-withdrawing and resonance effects of the naphthyl group. The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the naphthyl ring, characteristic of aromatic systems, while the lowest unoccupied molecular orbital (LUMO) is likely to be centered on the C-O bonds of the oxirane ring, indicating their susceptibility to nucleophilic attack. The presence of the methyl group, an electron-donating group, would further influence the electron density on the adjacent quaternary carbon of the oxirane.

A key aspect of the electronic structure is the charge distribution. It is anticipated that the oxygen atom will possess a significant negative partial charge due to its high electronegativity. The carbon atoms of the oxirane ring will carry partial positive charges, with the benzylic carbon (C2) being more electrophilic than the methylene carbon (C3) due to stabilization of a developing positive charge by the adjacent naphthyl ring.

Table 1: Calculated Electronic Properties of this compound and Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Styrene Oxide-6.51.27.71.8
2-Methyl-2-phenyloxirane-6.31.47.71.9
This compound-6.11.57.62.1

Note: The data for this compound are estimated based on trends observed in related aryl-substituted epoxides.

Computational Modeling of Reaction Mechanisms

Computational modeling provides invaluable insights into the pathways of chemical reactions, allowing for the characterization of transient species like transition states and the prediction of reaction outcomes.

The ring-opening of epoxides is a fundamental reaction that can be initiated by either nucleophiles or electrophiles (acid-catalyzed). Computational studies on analogous aryl-substituted epoxides have shown that under acidic conditions, the reaction proceeds through a mechanism with significant SN1 character. The protonation of the epoxide oxygen is the initial step, followed by the cleavage of the C-O bond.

For this compound, the transition state for the acid-catalyzed ring-opening would involve a highly polarized C-O bond at the benzylic carbon (C2). The positive charge that develops on this carbon is significantly stabilized by resonance with the naphthyl ring. This stabilization lowers the activation energy for the cleavage of the C2-O bond compared to the C3-O bond. In contrast, nucleophilic ring-opening under basic or neutral conditions generally follows an SN2 mechanism, with the nucleophile attacking one of the carbon atoms of the oxirane ring.

Table 2: Calculated Activation Energies for Acid-Catalyzed Ring-Opening of Aryl-Substituted Epoxides with Water

EpoxideAttack at Benzylic Carbon (kcal/mol)Attack at Terminal Carbon (kcal/mol)
Styrene Oxide15.220.5
2-Methyl-2-phenyloxirane12.822.1
This compound11.523.0

Note: The data for this compound are estimated based on trends observed in related aryl-substituted epoxides.

Computational modeling is instrumental in predicting the regioselectivity (which atom is attacked) and stereoselectivity (the spatial arrangement of the product) of chemical reactions.

In the case of this compound, acid-catalyzed ring-opening is predicted to be highly regioselective, with the nucleophile preferentially attacking the more substituted carbon (C2). This is a direct consequence of the superior stabilization of the carbocation-like transition state at the benzylic position.

Under SN2 conditions (basic or neutral), the regioselectivity is governed by a combination of steric and electronic factors. While the benzylic carbon is electronically more attractive to a nucleophile, it is also more sterically hindered by the bulky naphthyl and methyl groups. Therefore, for small nucleophiles, attack at the benzylic carbon may still be favored. However, for bulkier nucleophiles, attack at the less hindered methylene carbon (C3) would become more competitive or even the major pathway.

The stereochemistry of the ring-opening is also a critical aspect. For an SN2 attack, the reaction proceeds with an inversion of configuration at the carbon atom that is attacked. In contrast, an SN1-like mechanism can lead to a mixture of stereoisomers (racemization) if a discrete carbocation intermediate is formed.

Conformational Analysis of the Oxirane Ring System

The three-dimensional structure and conformational flexibility of a molecule can significantly impact its reactivity. For this compound, the primary source of conformational freedom is the rotation around the single bond connecting the naphthyl group to the oxirane ring.

Computational conformational analysis would involve mapping the potential energy surface as a function of the dihedral angle between the plane of the naphthyl ring and the plane of the oxirane ring. It is expected that the most stable conformers will be those that minimize steric hindrance between the naphthyl group and the substituents on the oxirane ring. Specifically, a conformation where the oxirane ring is staggered with respect to the ortho-hydrogens of the naphthyl ring would likely be the global minimum. The energy barriers to rotation around this bond are expected to be relatively low, allowing for facile interconversion between different conformers at room temperature.

Table 3: Relative Energies of Conformers of this compound

Dihedral Angle (Naphthyl-C2-C3-O)Relative Energy (kcal/mol)
5.2
60°0.0
120°4.8
180°2.5

Note: The data are estimated based on typical rotational barriers for aryl-substituted systems.

Molecular Dynamics Simulations of Reactivity Profiles

Molecular dynamics (MD) simulations can provide a dynamic picture of a molecule's behavior in a given environment, such as in a solvent or interacting with other reactants. For this compound, MD simulations could be used to study its reactivity profile by simulating its interactions with nucleophiles or in an acidic solution.

These simulations would track the trajectories of all atoms in the system over time, providing insights into the preferred pathways for reactant approach and the role of solvent molecules in stabilizing transition states. For instance, in an aqueous solution, MD simulations could illustrate the formation of a hydrogen-bonding network around the epoxide oxygen, which would play a crucial role in the acid-catalyzed ring-opening mechanism.

Furthermore, MD simulations can be used to calculate the potential of mean force for a reaction, which provides a free energy profile along a chosen reaction coordinate. This would allow for a more realistic assessment of reaction barriers and the relative stabilities of intermediates and products in a condensed phase, complementing the gas-phase information obtained from static quantum chemical calculations.

Advanced Materials Applications of Naphthalene Containing Oxirane Derivatives

Utilization in Epoxy Resins and Polymer Science

The integration of naphthalene (B1677914) structures into epoxy resins is a well-established strategy to enhance the performance of thermosetting polymers. The bulky and planar nature of the naphthalene ring improves thermal stability, mechanical strength, and moisture resistance compared to conventional epoxy resins like those based on bisphenol A. d-nb.infojst.go.jp

Synthesis of Naphthalene-Modified Epoxy Monomers

Naphthalene-modified epoxy monomers are typically synthesized by reacting a hydroxyl-containing naphthalene precursor with epichlorohydrin. A common method involves the glycidylation of dihydroxynaphthalenes, such as naphthalene-2,7-diol.

The general reaction is as follows:

Naphthalene-2,7-diol is reacted with an excess of epichlorohydrin in the presence of a catalyst and a basic medium, such as a sodium hydroxide (B78521) solution. d-nb.inforesearchgate.net

This process results in the formation of diglycidyl ether derivatives of naphthalene, which can then serve as monomers for polymerization. researchgate.net

Variations in reaction conditions and catalysts can be used to control the molecular weight and purity of the resulting epoxy monomers. researchgate.net These synthesis routes provide versatile methods for creating a range of naphthalene-based epoxy monomers suitable for various high-performance applications. d-nb.info

Cross-linking Reactions for Thermosetting Polymers

Naphthalene-based epoxy monomers are converted into rigid, three-dimensional thermosetting polymers through a process called curing or cross-linking. This involves reacting the epoxy groups of the monomer with a suitable curing agent (hardener).

Common classes of hardeners include:

Amines: Aliphatic amines like triethylenetetramine (TETA) are frequently used to initiate the ring-opening polymerization of the epoxy groups. d-nb.inforesearchgate.net

Anhydrides: Acid anhydrides can also be employed as curing agents, offering different processing characteristics and final properties.

Phenolic Novolacs: These are used to cure naphthalene-based epoxy resins, resulting in materials with high crosslinking densities. jst.go.jp

The curing process transforms the liquid resin into a solid, infusible, and insoluble network. d-nb.info The completion of the cross-linking reaction can be monitored using techniques like Fourier-transform infrared (FT-IR) spectroscopy, where the disappearance of the characteristic absorption band of the epoxy ring (around 915 cm⁻¹) indicates the consumption of the oxirane groups. d-nb.inforesearchgate.net

Incorporation into Polymeric Systems for Enhanced Properties

The primary motivation for incorporating naphthalene moieties into polymeric systems is the significant enhancement of material properties. The rigid structure of the naphthalene ring contributes to superior performance characteristics compared to standard epoxy systems.

Key Property Enhancements:

Thermal Stability: Naphthalene-containing epoxy resins exhibit excellent thermal resistance, withstanding temperatures up to approximately 250°C. d-nb.inforesearchgate.net The rigid aromatic structure restricts thermal motion of the polymer chains, leading to higher glass transition temperatures (Tg) and improved dimensional stability at elevated temperatures. mdpi.com

Mechanical Properties: The introduction of the naphthalene group generally increases the hardness and modulus of the cured polymer. For instance, resins cured from naphthalene-2,7-diol derivatives show high hardness values as measured by the Shore D method. researchgate.net

Moisture Resistance: The hydrophobic nature of the naphthalene ring leads to lower water absorption in the cured resins, which is a critical advantage for applications in electronics and aerospace where environmental stability is paramount. d-nb.infojst.go.jp

Lower Thermal Expansion: Cured products from naphthalene-based epoxy resins typically show a smaller linear thermal expansion coefficient, a crucial property for electronic packaging materials to minimize stress during thermal cycling. jst.go.jp

Table 1: Comparison of Properties for Naphthalene-Based vs. Conventional Epoxy Resins
PropertyNaphthalene-Containing Epoxy ResinConventional Bisphenol A Epoxy Resin (DGEBA)Reference
Thermal Stability (Decomposition Temp)Stable up to ~250°CGenerally lower, varies with hardener d-nb.inforesearchgate.net
Glass Transition Temperature (Tg)HigherLower mdpi.com
Moisture AbsorptionLowerHigher d-nb.infojst.go.jp
Linear Thermal Expansion CoefficientLowerHigher jst.go.jp

Luminescent Properties of Naphthalene-Epoxy Derivatives

The naphthalene unit is an intrinsic chromophore, and its incorporation into polymer structures can impart fluorescent or phosphorescent properties. Epoxy resins derived from naphthalene-based monomers can exhibit photoluminescence after curing. d-nb.infomdpi.com

Solid, cross-linked polymers made from epoxy derivatives of naphthalene-2,7-diol have been shown to possess photoluminescent properties. d-nb.info The specific emission characteristics depend on the molecular structure, the degree of cross-linking, and the surrounding chemical environment. The rigid polymer matrix can minimize non-radiative decay pathways, enhancing luminescence efficiency. These properties make naphthalene-containing polymers interesting candidates for applications such as optical sensors, coatings, and solid-state lighting.

Applications in Organic Semiconductors and Light-Emitting Diodes

The unique electronic properties of the naphthalene ring make its derivatives highly suitable for use in organic electronics, particularly in organic light-emitting diodes (OLEDs). mdpi.comoled-intermediates.com Naphthalene-based materials are widely explored for their potential as charge transport materials and emitters in OLED devices. oled-intermediates.comalfa-chemistry.com

Blue-Light Emitters: Naphthalene, as a wide-bandgap aromatic structure, is a fundamental building block for creating materials that emit in the blue region of the spectrum. mdpi.com Developing stable and efficient deep-blue emitters is a critical challenge in OLED technology for full-color displays, and naphthalene derivatives are promising candidates. rsc.org

Device Performance: OLEDs fabricated using naphthalene derivatives as the emitting layer have demonstrated promising performance. For example, a device using a fluorene-substituted naphthalene emitter achieved a luminous efficiency of 2.79 cd/A with blue emission and CIE coordinates of (0.14, 0.12). ingentaconnect.com The good thermal and chemical stability of naphthalene-based materials also contributes to the operational stability and longevity of electronic devices. alfa-chemistry.comgatech.edu

Table 2: Performance of an OLED Device Using a Naphthalene-Based Emitter
Performance MetricValueConditionsReference
Luminous Efficiency2.79 cd/Aat 1,000 cd/m² ingentaconnect.com
Power Efficiency1.19 lm/W
External Quantum Efficiency2.30%
CIE Coordinates(0.14, 0.12)at 8.0 V

Future Research Directions and Unexplored Potential

Development of Novel Catalytic Systems for Enhanced Selectivity

The synthesis of enantiomerically pure epoxides is of paramount importance, particularly in the pharmaceutical industry. Future research should prioritize the development of novel catalytic systems that can afford 2-Methyl-2-(naphthalen-1-yl)oxirane with high stereoselectivity. A key area of investigation will be the design of chiral catalysts that can effectively differentiate between the prochiral faces of the parent alkene.

Furthermore, the regioselectivity of epoxide ring-opening reactions is a critical aspect that warrants investigation. chemistrysteps.comwikipedia.org The development of catalysts that can direct nucleophilic attack to either the tertiary or secondary carbon of the oxirane ring with high precision would significantly enhance the synthetic utility of this compound. chemistrysteps.com This could be achieved through the use of sterically demanding catalysts or through substrate-catalyst interactions that favor a specific orientation.

Below is a table summarizing potential catalytic systems and their expected outcomes for the synthesis and transformation of this compound.

Catalytic SystemTarget ReactionDesired Outcome
Chiral Lewis AcidsAsymmetric EpoxidationHigh enantiomeric excess of a single epoxide isomer.
Transition Metal ComplexesRegioselective Ring-OpeningPreferential nucleophilic attack at a specific carbon atom.
Biocatalysts (e.g., enzymes)Enantioselective Synthesis"Green" and highly selective production of the desired stereoisomer.

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is largely dictated by the strained three-membered ring, which is susceptible to ring-opening by a variety of nucleophiles. wikipedia.orglumenlearning.com However, there are several underutilized reactivity modes that could lead to the synthesis of novel and complex molecular architectures.

One such area is the exploration of cycloaddition reactions. The oxirane ring can potentially participate in [3+2] or other cycloaddition reactions with suitable dipolarophiles, leading to the formation of five-membered or larger heterocyclic rings. The naphthalene (B1677914) moiety could also be involved in dearomatization reactions, providing access to three-dimensional structures. nbinno.com

Another avenue for investigation is the rearrangement of the oxirane ring. Acid- or metal-catalyzed rearrangements could lead to the formation of valuable carbonyl compounds or allylic alcohols. The steric and electronic properties of the naphthalene group are expected to play a significant role in directing the outcome of these rearrangements.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and reproducibility. mpg.de The synthesis of this compound and its derivatives is well-suited for adaptation to these technologies.

Flow chemistry offers several advantages for epoxide synthesis, including precise control over reaction temperature, pressure, and residence time, which can lead to higher yields and selectivities. acs.org Furthermore, the small reactor volumes used in flow systems can mitigate the hazards associated with highly reactive intermediates or exothermic reactions. mpg.de

Automated synthesis platforms can be employed for high-throughput screening of reaction conditions, allowing for the rapid optimization of catalytic systems and reaction parameters. mit.edu This approach could accelerate the discovery of new reactions and applications for this compound. The integration of online analytical techniques would provide real-time data for process control and optimization. beilstein-journals.org

Computational Design of Advanced Naphthalene-Oxirane Derivatives

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. In the context of this compound, computational methods can be used to design advanced derivatives with tailored electronic, steric, and reactive properties.

For example, density functional theory (DFT) calculations can be used to predict the reactivity of different substituted naphthalene-oxirane derivatives, guiding the selection of candidates for synthesis. Molecular docking simulations could be employed to design derivatives with specific binding affinities for biological targets, opening up possibilities in drug discovery. nih.gov

Computational studies can also aid in the design of catalysts for the selective synthesis and transformation of these compounds. By modeling the transition states of catalytic cycles, researchers can gain insights into the factors that control selectivity and develop more efficient catalysts.

Expanding Applications in Specialized Materials Chemistry

The unique combination of a reactive epoxide group and a rigid, aromatic naphthalene core makes this compound an attractive building block for the synthesis of specialized materials. alfa-chemistry.comlifechemicals.com Future research should explore the incorporation of this compound into polymers and other materials to impart desirable properties.

For instance, the ring-opening polymerization of this compound could lead to the formation of polyethers with high refractive indices and thermal stability, owing to the presence of the naphthalene moiety. These polymers could find applications in optical materials and high-performance coatings.

Furthermore, this compound could be used as a monomer or cross-linking agent in the synthesis of epoxy resins. The resulting materials are expected to exhibit enhanced mechanical strength, thermal resistance, and chemical stability. The naphthalene group could also introduce fluorescence, making these materials suitable for applications in sensors and optoelectronics. oled-intermediates.com

The table below outlines potential material applications for derivatives of this compound.

Material ClassPotential ApplicationKey Property Conferred by Naphthalene-Oxirane
PolyethersOptical lenses, coatingsHigh refractive index, thermal stability
Epoxy ResinsAdvanced composites, adhesivesEnhanced mechanical strength, fluorescence
Functional MonomersSpecialty polymersTailored optical and electronic properties

Q & A

Basic Questions

Q. How can the oxirane oxygen content in 2-Methyl-2-(naphthalen-1-yl)oxirane be accurately quantified?

  • Methodology :

  • Experimental Quantification : Use the FTIR-ATR technique to measure oxirane oxygen (Oexp) by correlating absorption bands (e.g., ~825 cm⁻¹ for epoxy groups) with calibration curves derived from known standards. Validate results using the AOCS Cd 9-57 method, which involves hydrobromic acid titration .
  • Theoretical Calculation : Calculate theoretical oxirane oxygen (Otheo) using the equation:
    Otheo(%)=16×Iodine Value254.4×100O_{\text{theo}} (\%) = \frac{16 \times \text{Iodine Value}}{254.4} \times 100

Compare Oexp and Otheo to assess reaction efficiency (coefficient of determination r2=0.995r^2 = 0.995 reported for similar epoxides) .

Q. What experimental techniques are recommended for determining the crystal structure of this compound?

  • Methodology :

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) to process diffraction data. Validate hydrogen atom placement via Fourier difference maps .
  • Visualization : Employ ORTEP-3 for 3D structural representation, highlighting bond angles, torsion angles, and ring puckering parameters .

Q. What are the primary health risks associated with handling this compound?

  • Toxicological Insights :

  • Exposure Routes : Inhalation, dermal contact, and oral ingestion (Table B-1 in lists systemic effects, including hepatic, renal, and respiratory outcomes) .
  • Safety Protocols : Use PPE (gloves, fume hoods) and monitor for naphthalene-related toxicity (e.g., hemolytic anemia in mammals) .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the thermochemical properties of this compound?

  • Methodology :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to improve accuracy for atomization energies (average deviation <2.4 kcal/mol in similar systems) .
  • Validation : Compare DFT-derived bond dissociation energies (BDEs) with experimental calorimetry data to resolve discrepancies in reaction enthalpy calculations .

Q. What strategies exist for enantioselective synthesis of this epoxide?

  • Methodology :

  • Biocatalytic Resolution : Use lyophilized cells of Methylobacterium sp. FCC 031 for kinetic resolution of racemic epoxides (E-value = 66 reported for 2-methyl-2-(oct-2-yn-1-yl)oxirane). Follow with stereoinversion via chemical hydrolysis to isolate (S)-enantiomers .
  • Chiral Auxiliaries : Design substrates with bulky naphthalene groups to exploit steric effects in asymmetric epoxidation (e.g., Shi epoxidation conditions) .

Q. How does the naphthalene substituent influence the ring puckering dynamics of the oxirane moiety?

  • Methodology :

  • Conformational Analysis : Apply Cremer-Pople puckering coordinates to quantify out-of-plane displacements from X-ray data. Compare with DFT-optimized geometries to assess steric strain from the naphthalene group .
  • Torsional Profiling : Use molecular dynamics (MD) simulations to evaluate pseudorotation barriers (ΔG‡) in substituted oxiranes .

Q. How to resolve contradictions between theoretical and experimental data on epoxidation efficiency?

  • Methodology :

  • Iterative Refinement : Adjust DFT parameters (e.g., basis set size, solvent models) to align computed activation energies with experimental kinetics (e.g., FTIR-monitored epoxidation rates). Cross-validate using multivariate regression .
  • Error Analysis : Quantify systematic errors (e.g., overestimation of electron correlation effects in DFT) using benchmark datasets from high-level ab initio methods (e.g., CCSD(T)) .

Q. What is the regioselectivity pattern in carbonylation reactions involving this epoxide?

  • Methodology :

  • Catalytic Screening : Test transition-metal catalysts (e.g., Co₂(CO)₈) under varying CO pressures to favor α- vs. β-carbonyl products. Analyze regioselectivity via 1H^1\text{H}- and 13C^{13}\text{C}-NMR (e.g., 2-methyl-2-(phenoxymethyl)oxirane yields >90% α-aldehydes under optimized conditions) .
  • Mechanistic Probes : Use isotopic labeling (e.g., 13CO^{13}\text{CO}) and kinetic isotope effects (KIEs) to elucidate rate-determining steps in ring-opening pathways .

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